Penicillin G benzathine monohydrate
Description
Properties
CAS No. |
5928-83-6 |
|---|---|
Molecular Formula |
C48H58N6O9S2 |
Molecular Weight |
927.1 g/mol |
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2.H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;1H2/t2*11-,12+,14-;;/m11../s1 |
InChI Key |
OODAAHXHBAWPJQ-ZLOILWTKSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O |
Origin of Product |
United States |
Chemical Characterization and Synthetic Investigations
Molecular Structure and Stereochemical Analysis
Penicillin G benzathine monohydrate is a salt complex formed by two molecules of penicillin G, one molecule of N,N'-dibenzylethylenediamine (benzathine), and one molecule of water. nih.govnih.gov This composition results in a high molecular weight compound with the chemical formula C48H58N6O9S2. nih.gov The molecular weight is approximately 927.1 g/mol . nih.gov
The structure consists of two penicillin G anions, each characterized by a β-lactam ring fused to a thiazolidine (B150603) ring, with a phenylacetyl side chain. nih.gov The benzathine cation is a diamine that acts as a bridge between the two penicillin G molecules. wikipedia.org The presence of a water molecule completes the monohydrate form. nih.gov
Table 1: Molecular Details of this compound
| Property | Value |
|---|---|
| Molecular Formula | C48H58N6O9S2 |
| Molecular Weight | 927.1 g/mol |
Data sourced from PubChem. nih.gov
The stereochemistry of the penicillin G molecule is critical to its antibacterial activity. The core bicyclic system, known as the penam (B1241934) nucleus, has specific stereochemical configurations at its asymmetric carbon atoms. For penicillin G, the absolute configuration is defined as (2S, 5R, 6R). nih.govresearchgate.net This specific arrangement is crucial for its ability to bind to and inhibit penicillin-binding proteins (PBPs) in bacteria. nih.gov
Synthetic Pathways and Manufacturing Processes
The production of most semi-synthetic penicillins, including penicillin G, relies on the key intermediate 6-aminopenicillanic acid (6-APA). ontosight.aiwikipedia.org 6-APA provides the core β-lactam-thiazolidine ring structure of all penicillins. ontosight.ai It is produced on a large scale through the enzymatic or chemical cleavage of the acyl side chain from naturally produced penicillin G. ontosight.airesearchgate.net
The primary principle of 6-APA derivatization is the acylation of the amino group at the 6-position. By attaching different side chains to this amino group, a vast array of semi-synthetic penicillins with varied properties can be created. ontosight.ai For the synthesis of penicillin G, the phenylacetyl group is attached to the 6-APA nucleus. nih.gov This process allows for the creation of penicillins with enhanced stability, a broader spectrum of activity, and improved resistance to bacterial β-lactamase enzymes compared to naturally occurring penicillins. ontosight.ai
The formation of Penicillin G benzathine is a straightforward acid-base reaction. It involves combining two equivalents of penicillin G (benzylpenicillinic acid) with one equivalent of N,N'-dibenzylethylenediamine (benzathine). nih.govnih.gov Penicillin G, being a carboxylic acid, donates a proton to the basic nitrogen atoms of the benzathine diamine. nih.govwikipedia.org
This reaction is typically carried out by combining a salt of penicillin G, such as penicillin G sodium or potassium, with a salt of benzathine in an aqueous solution. nih.govglentham.com The resulting Penicillin G benzathine salt is sparingly soluble in water and precipitates out of the solution, which facilitates its isolation. nih.gov The stoichiometry of the reaction is crucial, with a 2:1 ratio of penicillin G to benzathine being essential for the formation of the desired salt. newdruginfo.com
The industrial production of Penicillin G benzathine involves several key stages, starting with the fermentation process to produce penicillin G. High-yielding strains of the fungus Penicillium chrysogenum are used in large-scale fermenters. slideshare.netslideshare.net The fermentation medium contains essential nutrients like a carbon source (e.g., lactose) and a nitrogen source. slideshare.net
Following fermentation, the downstream processing begins with the separation of the fungal biomass from the fermentation broth. The penicillin G is then extracted and purified. This often involves solvent extraction, where the pH is adjusted to facilitate the transfer of penicillin G into an organic solvent and then back into an aqueous solution for further purification. slideshare.net
The final step is the salt formation, as described in the previous section. The production of the active pharmaceutical ingredient (API) for Penicillin G benzathine is concentrated among a small number of manufacturers. oup.comnih.gov Optimization of the industrial process focuses on maximizing the yield from fermentation, improving the efficiency of extraction and purification, and ensuring the final product meets stringent quality standards, including particle size and purity. nih.gov The complex supply chain and low profit margins for this essential medicine present ongoing challenges to its global supply. oup.comnih.gov
Pharmacokinetic Disposition and Biopharmaceutical Research
The long-acting nature of Penicillin G benzathine monohydrate is a cornerstone of its therapeutic use. This is achieved through a carefully orchestrated series of physicochemical and physiological events that begin at the moment of intramuscular injection.
Influence of Low Aqueous Solubility on Sustained Release
Penicillin G benzathine is characterized by its very low solubility in water. nih.gov This inherent property is the primary reason for its sustained-release profile. Following intramuscular injection, the compound forms a depot at the site of administration. patsnap.com From this depot, the drug is slowly released into the bloodstream. nih.gov The low aqueous solubility ensures that the dissolution process is gradual, leading to prolonged therapeutic concentrations of the active moiety, Penicillin G, in the circulation. nih.govhres.ca This slow absorption and subsequent hydrolysis to penicillin G result in lower but more persistent drug concentrations in the blood over an extended period. nih.gov
The relationship between solubility and release is a key area of biopharmaceutical research. Studies have explored the use of hydrophilic carriers to enhance the dissolution characteristics of benzathine penicillin G. core.ac.uk For instance, solid dispersions with polymers like polyethylene (B3416737) glycol (PEG) 4000 and mannitol (B672) have been shown to improve the wettability and dissolution of the compound. core.ac.uk
Hydrolysis Mechanism and Rate to Active Penicillin G
Once Penicillin G benzathine is slowly absorbed from the intramuscular depot, it undergoes hydrolysis to release the active therapeutic agent, Penicillin G (also known as benzylpenicillin). nih.govhres.ca This conversion is a critical step in the drug's mechanism of action, as Penicillin G is the entity that exerts antibacterial effects. patsnap.com The benzathine salt itself is a combination of two molecules of penicillin G with N,N'-dibenzylethylenediamine. nih.gov The hydrolysis process effectively cleaves this salt, liberating penicillin G into the systemic circulation. nih.govhres.ca
The rate of this hydrolysis, in conjunction with the slow absorption, dictates the duration of therapeutic antibiotic levels. Research into the enzymatic hydrolysis of Penicillin G by penicillin amidase (also known as penicillin acylase) has been a significant area of study, primarily in the context of producing 6-aminopenicillanic acid for semi-synthetic penicillins. researchgate.net However, the in vivo hydrolysis of Penicillin G benzathine is a spontaneous process driven by the physiological environment.
Factors Governing Drug Dissolution from Injection Site
Several factors influence the dissolution rate of Penicillin G benzathine from the intramuscular injection site, thereby affecting its bioavailability and therapeutic efficacy. These include the viscosity of the formulation and the particle size of the drug crystals. core.ac.uk
The viscosity of the injected suspension can impact its dispersion within the muscle tissue and the subsequent rate of drug release. core.ac.uk Formulations that are too thick can lead to incomplete dissolution and may even obstruct the injection needle. core.ac.uk
Particle size is another critical determinant. Smaller particle sizes generally lead to a larger surface area, which can facilitate faster dissolution. Conversely, larger crystals will dissolve more slowly, contributing to a longer duration of action. The physical properties of the drug, including its crystalline state, are therefore crucial. core.ac.uk Research has shown that while using amorphous carriers can improve wettability and dissolution, they may not significantly alter the crystalline state of the drug itself. core.ac.uk
In Vivo Disposition Studies of Penicillin G (Active Moiety)
Following its release and hydrolysis, the disposition of the active moiety, Penicillin G, has been extensively studied to understand its absorption, distribution, and elimination from the body.
Absorption Profiles and Time to Maximum Concentration (Tmax)
Studies have shown that after an injection of 1.2 million units, detectable concentrations of Penicillin G can be present for 14 days or longer. nih.gov However, the peak concentrations achieved are lower than those seen with more soluble forms of penicillin. nih.gov
Apparent Terminal Half-Life Investigations
The apparent terminal half-life of Penicillin G following the administration of Penicillin G benzathine is significantly prolonged due to the slow absorption from the injection depot. nih.gov This extended half-life is a key feature of its long-acting profile. In normal adults, the elimination half-life of Penicillin G itself is about 30 minutes. nih.gov However, when administered as the benzathine salt, the slow release from the depot becomes the rate-limiting step in its elimination, leading to a much longer apparent half-life.
Investigations in various populations have provided insights into the persistence of Penicillin G in the serum. A meta-analysis revealed that the weighted-mean serum concentration of Penicillin G was less than 0.02 µg/mL by three weeks after an initial dose. nih.gov This analysis also found that serum concentrations were lower in studies conducted after 1990, in children compared to adults, and in studies focused on secondary versus primary prophylaxis. nih.govresearchgate.net Another study in very-low-birth-weight neonates reported a median Penicillin G half-life of 3.9 to 4.6 hours, which is longer than in adults and term infants. researchgate.net
A population pharmacokinetic model developed from data on male military recruits showed that with repeated monthly dosing, a significant portion of individuals may not maintain therapeutic serum concentrations for the entire dosing interval. nih.gov
Table of Penicillin G Serum Concentrations Over Time
| Time After Injection | Weighted-Mean Serum Concentration (µg/mL) |
|---|
Table of Factors Influencing Penicillin G Serum Concentrations
| Factor | Observation |
|---|---|
| Study Era | Lower concentrations in studies post-1990 nih.govresearchgate.net |
| Age | Lower concentrations in children vs. adults nih.govresearchgate.net |
Extent of Plasma Protein Binding (e.g., to Albumin)
The binding of penicillin G to plasma proteins, primarily albumin, is a crucial determinant of its pharmacokinetic profile and therapeutic efficacy. oup.commdpi.com Only the unbound, or free, fraction of the drug is pharmacologically active and capable of diffusing into tissues to exert its antibacterial effect. nih.govfrontiersin.org The extent of plasma protein binding for penicillin G is approximately 60%. This binding is reversible, and the drug-protein complex serves as a circulating reservoir.
Several factors can influence the degree of protein binding, including the concentration of plasma proteins, particularly albumin. frontiersin.org Conditions such as hepatic disease, malnutrition, or systemic inflammatory response syndromes can lead to decreased albumin levels, potentially reducing the extent of penicillin G binding. frontiersin.org While albumin is the principal binding protein for beta-lactam antibiotics like penicillin G, interactions with other plasma proteins such as globulins and lipoproteins may also occur to a lesser extent. oup.commdpi.com
The interaction between penicillin G and human serum proteins has been evaluated using various techniques, including rate of dialysis, cross-linked dextran (B179266) exclusion, and ultracentrifugation, with ultracentrifugation considered a highly reliable method for these determinations. nih.gov It has been demonstrated that the binding of penicillin G to serum is an immediate process. nih.gov
Table 1: Factors Influencing Plasma Protein Binding of Penicillin G
| Factor | Description | Reference |
| Plasma Protein Concentration | Primarily albumin levels. Lower albumin concentrations can lead to a higher free fraction of the drug. | frontiersin.org |
| Presence of Other Drugs | Competition for binding sites on plasma proteins by other drugs can displace penicillin G, increasing its free concentration. | |
| Pathophysiological Conditions | Diseases affecting liver function (impacting albumin synthesis) or causing significant protein loss can alter binding. | frontiersin.org |
| Drug Concentration | At very high concentrations, saturation of binding sites can occur, leading to a higher proportion of free drug. |
Metabolic Pathways and Metabolite Identification (e.g., 6-Aminopenicillanic Acid, Penicilloic Acid)
Penicillin G undergoes metabolic transformation in the body, leading to the formation of several metabolites. The primary metabolic pathway involves the hydrolysis of the β-lactam ring, resulting in the formation of penicilloic acid. nih.govnih.gov This process can occur both enzymatically and non-enzymatically. Another significant metabolic route is the enzymatic removal of the phenylacetyl side chain by penicillin acylase (also known as penicillin amidase), which yields 6-aminopenicillanic acid (6-APA). nih.govresearchgate.net
Benzylpenicillin has been found to be relatively unstable in the body after intramuscular administration. nih.gov The liver is considered a probable site for the inactivation and metabolism of penicillins. nih.govnih.gov The extent of metabolism to penicilloic acids is dependent on the specific penicillin structure. nih.govnih.gov
Table 2: Major Metabolites of Penicillin G
| Metabolite | Formation Pathway | Significance | Reference |
| Penicilloic Acid | Hydrolysis of the β-lactam ring. | A major, inactive metabolite. | nih.govnih.gov |
| 6-Aminopenicillanic Acid (6-APA) | Enzymatic removal of the phenylacetyl side chain by penicillin acylase. | A key intermediate for the synthesis of semi-synthetic penicillins. | nih.govresearchgate.net |
Excretion Pathways: Renal and Non-Renal Clearance
The primary route of elimination for penicillin G and its metabolites is through the kidneys. pfizermedical.compfizer.com Renal clearance is a rapid process involving both glomerular filtration and active tubular secretion, with the latter being the predominant mechanism. pfizermedical.com Probenecid can block this tubular secretion, leading to prolonged elimination of penicillin. pfizermedical.compfizer.com A significant portion, approximately 58-85% of an administered dose of penicillin G, is recovered in the urine. pfizermedical.com
In individuals with normal renal function, the serum half-life of intravenously administered penicillin G is relatively short. pfizermedical.com However, in patients with impaired renal function, the elimination is considerably delayed, leading to a prolonged serum half-life. pfizermedical.com The elimination rate constant of penicillin G shows a linear relationship with creatinine (B1669602) clearance. pfizermedical.com
Non-renal clearance pathways for penicillin G include hepatic metabolism and, to a lesser degree, biliary excretion. pfizermedical.compfizer.com These routes become more significant in the presence of renal impairment. pfizermedical.compfizer.com The presence of hepatic insufficiency in conjunction with altered renal function can further modify the elimination of penicillin G. pfizermedical.com
Strategies for Biopharmaceutical Enhancement
One of the challenges with Penicillin G benzathine is its low aqueous solubility, which can impact its dissolution rate and subsequent absorption. who.int To address this, research has focused on the development of solid dispersion systems. This technique involves dispersing the drug in a hydrophilic carrier matrix to enhance its wettability and dissolution characteristics. core.ac.ukresearchgate.net
A study investigating solid dispersions of benzathine penicillin G (BPG) with various hydrophilic carriers such as polyvinylpyrrolidone (B124986) (PVP-K30), hydroxypropyl methylcellulose (B11928114) (HPMC), polyethylene glycol (PEG 4000), and mannitol demonstrated the potential of this approach. core.ac.ukresearchgate.net The solid dispersions were prepared using the solvent evaporation method. core.ac.ukresearchgate.net The results indicated that the hydrophilic polymers improved the flowability, wettability, and dissolution of the drug. core.ac.ukresearchgate.net
Specifically, solid dispersions using PEG 4000 and mannitol were effective in enhancing the hydrophilic character and wettability of BPG. core.ac.uk A formulation of BPG and PEG 4000 at a 50:50 ratio showed particularly promising results with uniform flowability, improved wettability, and faster dissolution rates compared to other formulations. core.ac.ukresearchgate.net Spectroscopic and thermal analysis suggested that the drug was uniformly distributed within the polymer system, potentially in a semicrystalline or amorphous state, which contributes to the enhanced dissolution. core.ac.uk
Table 3: Research Findings on Solid Dispersion Systems for Benzathine Penicillin G
| Carrier | Ratio (BPG:Carrier) | Key Findings | Reference |
| PEG 4000 | 50:50 | Uniform powder flowability, improved wettability (12 min), and the fastest dissolution rates among the studied formulations. | core.ac.ukresearchgate.net |
| Mannitol | 50:50, 70:30 | Effective in improving the hydrophilic character and wettability of BPG. | core.ac.uk |
| PVP-K30 | 50:50, 70:30 | Least effective polymer in improving drug dissolution and had a retarding effect on powder wettability. | core.ac.uk |
| HPMC | 50:50, 70:30 | Showed some improvement in dissolution. | core.ac.uk |
Micellar solubilization is another powerful technique employed to increase the apparent solubility of poorly water-soluble drugs like Penicillin G benzathine in aqueous environments. nih.govualberta.ca This method utilizes surfactants, which are amphiphilic molecules that self-assemble into colloidal-sized clusters called micelles above a certain concentration known as the critical micelle concentration. ualberta.ca
While specific studies on the micellar solubilization of this compound are not detailed in the provided context, the principles of this approach are broadly applicable to enhance the solubility of hydrophobic drugs. nih.govualberta.ca The use of polymeric micelles is a more recent advancement in this area, offering further advantages in drug delivery. nih.gov
Bacterial Resistance Mechanisms and Evolutionary Dynamics
Biochemical Modalities of Resistance
The primary biochemical mechanisms by which bacteria exhibit resistance to Penicillin G involve the enzymatic degradation of the antibiotic, alteration of the drug's target, and reduction of its intracellular concentration.
The most prevalent mechanism of resistance to Penicillin G is the production of beta-lactamase enzymes. nih.govnih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, the core structural component of penicillin and other beta-lactam antibiotics. nih.govyoutube.comyoutube.comalliedacademies.org This cleavage results in an inactive, open-ringed compound that is incapable of binding to its target, the penicillin-binding proteins (PBPs). nih.govyoutube.com
The first beta-lactamase was identified in Staphylococcus aureus in 1944, even before penicillin became widely available for therapeutic use. alliedacademies.org Since then, hundreds of different beta-lactamases have been discovered in both Gram-positive and Gram-negative bacteria. alliedacademies.org These enzymes exhibit varying substrate specificities and can be categorized into different classes based on their molecular structure and catalytic mechanism. mdpi.com The production of beta-lactamases is a highly efficient resistance strategy, as a single enzyme molecule can inactivate thousands of antibiotic molecules. The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their transfer between different bacterial species. youtube.comblogspot.com
| Beta-Lactamase Example | Class | Notes |
| TEM-1 | A | A common beta-lactamase found in many bacteria that confers resistance to penicillins. rcsb.org |
| Toho-1 | A | An extended-spectrum beta-lactamase (ESBL) that can inactivate a broader range of beta-lactam antibiotics. rcsb.org |
| OXA-10 | D | A beta-lactamase that is particularly effective against oxacillin (B1211168) but also shows activity against penicillin G. rcsb.org |
Another significant mechanism of resistance involves structural modifications in the penicillin-binding proteins (PBPs), which are the primary targets of Penicillin G. nih.govoup.com PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govfuturelearn.com Penicillin G and other beta-lactam antibiotics mimic the D-Ala-D-Ala substrate of the PBP, allowing them to bind to the active site and inhibit its function, ultimately leading to cell lysis. nih.govblogspot.com
In resistant bacteria, alterations in the genes encoding PBPs can lead to amino acid substitutions in or near the active site of the enzyme. nih.govnih.gov These changes reduce the binding affinity of Penicillin G for the PBP, rendering the antibiotic less effective at inhibiting cell wall synthesis. nih.govfuturelearn.comasm.org This mechanism is particularly important in bacteria like Streptococcus pneumoniae and Neisseria meningitidis. nih.gov For instance, in S. pneumoniae, resistance to penicillin is often associated with modifications in PBP1a, PBP2b, and PBP2x. nih.govetflin.com Even single amino acid substitutions can significantly impact the binding kinetics of the antibiotic. asm.org
| PBP | Associated Bacterium | Role in Resistance |
| PBP2x | Streptococcus pneumoniae | Alterations, such as the T338A substitution, are a primary determinant of resistance to beta-lactams. etflin.comoup.com |
| PBP2b | Streptococcus pneumoniae | Modifications, like the T446A substitution, contribute to reduced penicillin affinity. etflin.com |
| PBP1a | Streptococcus pneumoniae | Additional alterations in this PBP can lead to higher levels of penicillin resistance. nih.gov |
| PBP 2 | Staphylococcus aureus | Point mutations can alter penicillin-binding kinetics, contributing to resistance. asm.org |
Bacteria can also resist Penicillin G by actively pumping the antibiotic out of the cell or by preventing its entry in the first place. youtube.commedicalnewstoday.com Efflux pumps are transport proteins located in the bacterial cell membrane that recognize and expel a wide range of toxic compounds, including antibiotics. nih.govyoutube.comnih.gov By reducing the intracellular concentration of Penicillin G, these pumps prevent the antibiotic from reaching its PBP targets in sufficient quantities to be effective. youtube.com Multidrug-resistant efflux pumps, which can handle various classes of antibiotics, are a significant concern in clinical settings. youtube.com
In Gram-negative bacteria, the outer membrane acts as a selective barrier. youtube.com Reduced permeability of this membrane can also contribute to resistance. rcsb.orgnih.gov This can be achieved by altering the number or structure of porin channels, which are proteins that form pores in the outer membrane through which antibiotics like Penicillin G typically enter the cell. rcsb.orgyoutube.com A decrease in the expression of these porins limits the influx of the antibiotic, thereby contributing to resistance. rcsb.org
Genetic Basis and Evolution of Resistance
The evolution of resistance to Penicillin G is a dynamic process driven by genetic changes within bacterial populations, which are then selected for by the presence of the antibiotic.
Point mutations, which are changes in a single nucleotide within a gene, play a crucial role in the development of resistance through PBP alterations. nih.govplos.org These spontaneous mutations can result in amino acid substitutions that decrease the affinity of the PBP for beta-lactam antibiotics. asm.orgnih.gov While a single point mutation may only confer a slight increase in resistance, the accumulation of multiple mutations can lead to clinically significant levels of resistance. nih.govoup.com For example, in Salmonella enterica, point mutations in genes encoding PBP3, PBP4, and PBP6 have been shown to confer increased resistance to Penicillin G. nih.gov Similarly, in Staphylococcus aureus, point mutations near the conserved penicillin-binding motifs of PBP 2 have been linked to reduced binding affinity and resistance. asm.org
In some bacterial species, particularly Streptococcus pneumoniae, a key mechanism for the evolution of high-level penicillin resistance is the acquisition of "mosaic" PBP genes. etflin.comnih.govnih.gov This occurs through a process called genetic transformation, where bacteria take up and incorporate DNA from their environment, often from closely related species. etflin.comnih.gov If this foreign DNA contains PBP gene sequences that confer resistance, they can be integrated into the recipient bacterium's chromosome through homologous recombination. oup.comnih.gov
This process results in the creation of mosaic PBP genes, which are a patchwork of sequences from both the original and the foreign DNA. nih.gov These mosaic genes can encode PBPs with a significantly lower affinity for Penicillin G. nih.govnih.gov It is believed that these resistance-conferring PBP gene fragments have evolved in commensal streptococcal species through the gradual accumulation of point mutations. nih.gov
Horizontal Gene Transfer of Resistance Determinants
Horizontal gene transfer (HGT) is a primary driver in the rapid dissemination of antibiotic resistance, allowing resistance genes to move between different bacterial cells, including across species. bioguardlabs.com This process occurs through three main mechanisms: transformation, transduction, and conjugation. youtube.com
Transformation: The uptake and incorporation of free DNA from the environment, often released by dead bacteria. youtube.comyoutube.com
Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact via a pilus. bioguardlabs.comyoutube.com
Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). youtube.com
In the context of penicillin resistance, HGT is crucial for spreading the genetic determinants that code for resistance. A prominent example is seen in Streptococcus pneumoniae, where resistance has emerged through the development of altered penicillin-binding proteins (PBPs). nih.gov Research has shown that the PBP genes of resistant S. pneumoniae strains can exhibit approximately 14% sequence divergence from those of penicillin-sensitive strains. nih.gov This significant difference indicates that the development of resistance involved the replacement of the original PBP gene with a homologous gene from an external, unknown source, acquired via transformation. nih.gov This genetic event has occurred on multiple occasions, leading to different classes of altered PBP genes in pneumococcal populations. nih.gov
Furthermore, evidence points to the interspecies transfer of these resistance genes. Studies have identified PBP gene regions in penicillin-resistant Streptococcus oralis that are over 99.6% identical to those in resistant S. pneumoniae, suggesting that the resistance gene likely transferred from pneumococci to the viridans group streptococci. oup.comoup.com This highlights the role of commensal bacteria as potential reservoirs for resistance determinants. In contrast, the capacity for HGT is not uniform across all pathogens. Streptococcus pyogenes, for instance, is known to have a limited ability to acquire exogenous DNA, which is a contributing factor to its sustained susceptibility to penicillin. nih.gov
Table 1: Mechanisms of Horizontal Gene Transfer
| Mechanism | Description | Genetic Material Transferred |
| Transformation | Uptake of naked DNA from the environment. | DNA fragments, plasmids |
| Transduction | DNA transfer mediated by bacteriophages. | Any bacterial gene |
| Conjugation | DNA transfer through direct cell-to-cell contact. | Plasmids, transposons |
Cross-Resistance Phenomena within Beta-Lactam Antibiotic Class
Cross-resistance occurs when a bacterium's mechanism for resisting one antibiotic also confers resistance to other structurally similar antibiotics. This is a significant phenomenon within the beta-lactam class, which includes penicillins, cephalosporins, carbapenems, and monobactams. youtube.comyoutube.com Since all beta-lactams share a common target—the penicillin-binding proteins (PBPs) involved in cell wall synthesis—alterations in these target proteins can reduce the binding affinity of multiple drugs in the class. oup.comnih.gov
In S. pneumoniae, strains that have acquired resistance to penicillin G frequently demonstrate reduced susceptibility to other beta-lactams. cdc.gov The altered PBP structure that prevents penicillin G from effectively binding can also hinder the action of cephalosporins. oup.com Research conducted in the mid-1990s on penicillin-resistant S. pneumoniae isolates found significant rates of cross-resistance to other beta-lactams. cdc.gov For example, a considerable percentage of these penicillin-resistant strains also exhibited resistance to cefuroxime, and a quarter showed high-level resistance to the third-generation cephalosporin, ceftriaxone. cdc.gov
Conversely, penicillin-susceptible strains of pneumococci are generally found to be susceptible to other antimicrobial agents, underscoring that the resistance mechanism is specific to the altered PBP target. cdc.gov The use of any beta-lactam antibiotic can be a risk factor for selecting a pneumococcal infection that is resistant to penicillin, illustrating the class-wide nature of this selective pressure. nih.gov
Table 2: Cross-Resistance in Penicillin-Resistant S. pneumoniae
| Antibiotic | Class | % Resistance in Penicillin-Resistant Isolates |
| Cefuroxime | 2nd Gen. Cephalosporin | 38% |
| Ceftriaxone | 3rd Gen. Cephalosporin | 25% (High-level resistance) |
| Tetracycline | Tetracycline | 63% |
| Erythromycin | Macrolide | 50% |
| Trimethoprim/sulfamethoxazole | Sulfonamide | 56% |
Data sourced from a study of isolates in Southern Ontario, Canada (1993-1994). cdc.gov
Microbiological Research on Resistance Emergence in Specific Pathogens
The emergence and mechanisms of resistance to penicillin G vary significantly among different bacterial pathogens, largely dictated by their genetic plasticity and the specific evolutionary pathways available to them.
Streptococcus pneumoniae
S. pneumoniae is a leading example of a pathogen that has successfully developed high levels of penicillin resistance. The primary mechanism is the alteration of PBPs (including types 1a, 1b, 2x, 2a, and 2b), which reduces their affinity for penicillin. nih.gov This is not typically due to a single point mutation but rather the result of acquiring foreign DNA sequences through transformation, creating "mosaic genes" that are a patchwork of native and external DNA. oup.com This genetic recombination leads to extensive changes in the PBP structure. oup.com The prevalence of penicillin-resistant S. pneumoniae has increased substantially worldwide, with some strains exhibiting high-level resistance, defined by a minimal inhibitory concentration (MIC) of ≥ 2.0 µg/mL. cdc.govnih.gov
Neisseria meningitidis
Similar to pneumococci, the main mechanism of penicillin resistance in N. meningitidis involves alterations in PBPs that lead to decreased antibiotic affinity. nih.gov However, the prevalence of high-level resistance remains much lower than in S. pneumoniae. nih.gov Research has identified that reduced affinity of PBP 2, encoded by the penA gene, and PBP 3 are central to this resistance. nih.govnih.gov Recent studies have pinpointed specific mutations in the C-terminal region of the penA gene, such as F504L, A510V, I515V, G541N, and I566V, that are characteristic of strains with reduced sensitivity. nih.gov Unlike some other bacteria, resistance in meningococci is rarely associated with the production of beta-lactamase enzymes. nih.govoup.com Most resistant isolates are classified as having intermediate sensitivity, with MICs often ranging from 0.1 to 1.28 mg/L. oup.com
Streptococcus pyogenes
An anomaly in the era of antibiotic resistance, Streptococcus pyogenes (Group A Streptococcus) remains almost universally susceptible to penicillin and other β-lactams. karger.comfrontiersin.org To date, no naturally occurring, clinically resistant strain has been definitively identified. frontiersin.orgnih.gov This sustained susceptibility is largely attributed to the organism's limited ability to engage in horizontal gene transfer, which prevents it from easily acquiring the mosaic PBP genes that confer high-level resistance in pneumococci. nih.gov However, microbiological surveillance has identified rare isolates with "reduced susceptibility." This phenotype is not due to HGT but rather to single point mutations within the pbp2x gene (e.g., a Thr553Lys substitution), which can lead to a slight increase in the MIC of ampicillin (B1664943) and other beta-lactams. nih.govnih.gov
Table 3: Comparison of Penicillin G Resistance Mechanisms in Key Pathogens
| Pathogen | Primary Resistance Mechanism | Key Genes/Proteins Involved | Typical Resistance Level |
| Streptococcus pneumoniae | Alteration of PBP targets via HGT, creating mosaic genes. | pbp1a, pbp1b, pbp2x, pbp2a, pbp2b | Intermediate to High |
| Neisseria meningitidis | Alteration of PBP targets via point mutations. | penA (PBP 2), PBP 3 | Low to Intermediate |
| Streptococcus pyogenes | Extremely rare; point mutations in PBP genes. | pbp2x | Susceptible (rare reports of reduced susceptibility) |
Analytical Methodologies and Quality Assessment Research
Chromatographic Techniques for Quantitative Analysis and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the quality assessment of Penicillin G benzathine. These techniques allow for the precise separation, identification, and quantification of the active pharmaceutical ingredient (API) as well as any process-related impurities or degradation products.
Reverse-phase HPLC is a widely adopted method for the analysis of Penicillin G benzathine. nih.gov Method development involves optimizing various parameters to achieve a sensitive, specific, and rapid analysis.
Key aspects of HPLC method development include the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength. C8 and C18 columns are commonly used for the separation. nih.govsigmaaldrich.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govsigmaaldrich.com The pH of the aqueous phase is a critical parameter, with a pH of around 3.7 being used in some methods. nih.gov Additives such as triethylamine (B128534) (TEA) and trifluoroacetic acid (TFA) can be included in the mobile phase to improve peak shape and resolution. nih.gov Detection is typically performed using a UV detector at a wavelength of 215 nm or 280 nm. nih.govsigmaaldrich.com
Validation of the developed HPLC method is essential to ensure its reliability. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov Studies have demonstrated the linearity of HPLC methods for Penicillin G over specific concentration ranges, with one method showing linearity from 10–2400 µg/mL. nih.gov The relative standard deviation (R.S.D.) for such methods is typically low, indicating good precision. nih.gov
Table 1: Examples of HPLC Methods for Penicillin G Analysis
| Parameter | Method 1 nih.gov | Method 2 sigmaaldrich.com | Method 3 nih.gov |
|---|---|---|---|
| Column | C8 (150mm x 4.6mm, 5µm) | Ascentis® Express C18 (100x2.1mm, 2.7µm) | Reversed-phase, ion-pairing |
| Mobile Phase | Methanol/Aqueous solution (55/45) with TEA and TFA, pH 3.7 | Methanol/20 mM Potassium dihydrogen phosphate (B84403) (40/60) | Not specified |
| Flow Rate | 1 mL/min | 246 µL/min | Not specified |
| Detection | UV at 215 nm | UV at 280 nm | Not specified |
| LOD | 1.1 µg/mL (for Penicillin G) | 0.01 µg/mL | Not specified |
| LOQ | Not specified | 0.03 µg/mL | Not specified |
| Linear Range | 10-2400 µg/mL (for Penicillin G) | Not specified | Not specified |
The stability of Penicillin G is a significant concern, as its β-lactam ring is susceptible to hydrolysis under various pH conditions. researchgate.net HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for identifying and quantifying these degradation products. anu.edu.aupku.edu.cnveeprho.com
In one multinational study assessing the quality of 35 batches of Penicillin G benzathine, no degradation products were detected via HPLC, indicating good pharmaceutical quality of the tested samples. nih.gov However, other research has identified several key degradation products of Penicillin G, particularly in environmental or stability studies. These include:
Penicilloic acid researchgate.netpku.edu.cnnih.gov
Penilloic acid researchgate.netpku.edu.cnnih.gov
Isopenillic acid researchgate.netpku.edu.cnnih.gov
Penillic acid researchgate.netpku.edu.cn
Penicilloaldehyde pku.edu.cn
These compounds are formed through the opening of the β-lactam ring and subsequent molecular rearrangements. researchgate.net Monitoring for these impurities is critical to ensure the potency and safety of the final drug product. veeprho.com Pharmacopeial standards list several potential impurities, such as Benzylpenicillin Impurity C, D, E, G, H, and K, which must be controlled within specified limits. pharmaffiliates.comsimsonpharma.comtlcstandards.com
Spectroscopic and Thermal Characterization of Compound Purity and Interactions
Spectroscopic and thermal analysis methods provide valuable information about the molecular structure, solid-state properties, and purity of Penicillin G benzathine monohydrate. These techniques are often used to confirm the identity of the compound and to study its interactions with other substances, such as excipients in a formulation.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of Penicillin G shows characteristic absorption bands corresponding to its key structural features. Studies have identified intense bands in the CO stretching region, which are assigned to the β-lactam, amide, and carboxylate groups. mdpi.com
Research comparing the FTIR spectra of Penicillin G in different solvents (D₂O and DMSO-d₆) noted that the bands are narrower and more symmetric in DMSO-d₆. mdpi.com In D₂O, hydrogen bonding leads to inhomogeneous broadening of the spectral bands. mdpi.com FTIR has also been used to investigate potential interactions between Penicillin G benzathine and various hydrophilic carriers in solid dispersions; one such study revealed no chemical interactions between the drug and carriers like PVP-K30 and HPMC. core.ac.uk Another study used vapor-phase generation combined with FTIR to quantify water-soluble Penicillin G, measuring the absorbance of the CO band at 2170 ± 4 cm⁻¹. nih.gov
Table 2: Experimental and Calculated FTIR Frequencies (cm⁻¹) for Penicillin G Vibrational Modes mdpi.com
| Vibrational Mode | Experimental (in D₂O) | Calculated (in D₂O) | Experimental (in DMSO) | Calculated (in DMSO) |
|---|---|---|---|---|
| β-lactam | 1765 | 1765 | 1765 | 1765 |
| Amide I | 1660 | 1660 | 1655 | 1655 |
| Carboxylate | 1600 | 1600 | 1585 | 1585 |
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Penicillin G benzathine. nih.gov ¹H NMR, in particular, provides information about the chemical environment of hydrogen atoms within the molecule.
Studies have reported the chemical shifts for various protons in the Penicillin G structure. researchgate.netmdpi.com For example, in a DMSO-d₆ solvent, the proton of the N-H group appears as a broad signal around 8.73 ppm. mdpi.com The aromatic protons of the benzyl (B1604629) group resonate around 7.22-7.30 ppm. mdpi.com The signals for the protons on the β-lactam ring, specifically H[C(9)] and H[C(8)], appear at approximately 5.26 ppm and 5.28 ppm, respectively. researchgate.net The choice of solvent can significantly influence the NMR spectrum. nih.gov For instance, in MeOD-d₄, a broad peak for the H8 and H9 protons is observed due to fast time-scale phenomena, whereas distinct resonances are seen in DMSO-d₆. mdpi.com NMR is also used to study the degradation of Penicillin G and the interactions of the molecule with ions. researchgate.netmdpi.com
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. nih.govnih.gov It is used to determine the thermal properties of a material, such as its melting point and heat of fusion, and to study its physical state and purity. nih.gov
For pure Penicillin G benzathine, DSC analysis shows a characteristic endothermic peak corresponding to its melting point. One study reported this peak occurring in the range of 124.22 °C to 127 °C. core.ac.uk DSC is also valuable for investigating the interaction between Penicillin G benzathine and pharmaceutical excipients. core.ac.uk In studies of solid dispersions, the DSC thermograms of drug-polymer mixtures showed suppression and broadening of the drug's melting peak, indicating a change in the physical state of the drug and its dispersion within the carrier matrix. core.ac.uk This technique can also be employed to detect the presence of the antibiotic in various matrices, such as milk, by observing shifts in thermal parameters. researchgate.net
Morphological and Particulate Characterization
The physical characteristics of Penicillin G benzathine, particularly its crystalline structure, particle shape, and size distribution, are critical quality attributes. These properties can influence the drug's dissolution rate, bioavailability, and syringeability. Therefore, detailed morphological and particulate characterization is essential for product development and quality control.
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the solid-state properties of a material. For Penicillin G benzathine, XRD analysis is employed to investigate its crystalline nature. The diffraction pattern obtained from XRD provides a unique fingerprint of the crystalline structure.
Research studies have utilized XRD to confirm the crystalline state of Penicillin G benzathine. researchgate.net In studies preparing solid dispersions of the drug with various polymers, XRD patterns were used to assess any changes in its crystalline form. researchgate.net The results indicated that even when dispersed with amorphous carriers like polyvinylpyrrolidone (B124986) (PVP-K30) and hydroxypropyl methylcellulose (B11928114) (HPMC), Penicillin G benzathine retained its characteristic crystalline peaks, suggesting no significant alteration to its fundamental crystalline structure. researchgate.net The analysis of the drug's physical state, whether it remains crystalline or transforms into an amorphous state, is crucial as it can significantly impact stability and dissolution properties. The crystallinity of the lipid matrix in drug delivery systems like nanostructured lipid carriers can also be evaluated using powder X-ray diffraction. researchgate.net
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of drug particles. nanoscience.com It provides direct, high-resolution images that reveal the shape, size, and surface characteristics of Penicillin G benzathine crystals. researchgate.netnanoscience.com
SEM studies have shown that Penicillin G benzathine typically exists as crystalline particles of irregular size and shape. researchgate.net One study described the pure drug as aggregates of these crystalline particles. researchgate.net Qualitative observations from another investigation noted that oblong, plate-like crystals were the dominant morphology, with inconclusive evidence of needle-like crystals. nih.gov The shape of these crystals is a significant factor, as it has been suggested that different crystal habits (e.g., 'needle-like' versus 'plate-like') can affect the physical properties of the suspension, such as its tendency to block needles. nih.gov SEM imaging allows for the direct observation of the dispersion of particles within a formulation, providing insight into the microstructure. researchgate.net
The particle size distribution (PSD) of Penicillin G benzathine is a critical parameter that affects its dissolution rate and, consequently, its absorption profile from the intramuscular injection site. Various techniques are used for PSD analysis, with laser diffraction being a common method.
A multinational cross-sectional study analyzed 20 batches of Penicillin G benzathine and found notable differences in particle size between manufacturers. nih.gov The study highlighted the importance of PSD by revealing that two batches contained aggregated particles larger than 400 µm, which dispersed after sonication. nih.govnih.gov This suggests the potential for caking and incomplete suspension. nih.gov The U.S. Food and Drug Administration (FDA) guidance for generic penicillin G benzathine injectable products recommends comparative analysis of drug particle size and size distribution against a reference product. fda.gov
Key parameters used to characterize the particle size distribution include D10, D50 (the median particle diameter), and D90 values, which represent the particle diameter at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively. nih.gov
Table 1: Particle Size Distribution Data for Penicillin G Benzathine from Different Manufacturers
| Manufacturer | Mean D50 (µm) | Mean Specific Surface Area (m²/g) | Notes |
| Manufacturer A | 12.5 ± 3.7 | 1.03 ± 0.08 | Data from 4 batches. |
| Manufacturer B | 24.4 ± 8.6 | 0.62 ± 0.29 | Data from 10 batches. |
| Data sourced from a multinational study analyzing 20 batches of BPG from 11 countries and six manufacturers. nih.gov |
Bioanalytical Method Development for Penicillin G in Biological Matrices (e.g., LC-MS/MS)
The quantitative determination of Penicillin G in complex biological matrices such as plasma, serum, or tissue is fundamental to pharmacokinetic studies. jchps.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose due to its high sensitivity, selectivity, and speed. jchps.comchromatographyonline.com
Developing a robust bioanalytical method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. jchps.com Sample preparation is critical for removing interferences from the biological matrix. chromatographyonline.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). jchps.com For instance, one method for determining Penicillin G in bovine tissue involves homogenization in a phosphate buffer, followed by acetonitrile vortexing, centrifugation, and SPE cleanup before LC-MS/MS analysis. usda.gov Another method for citrus fruits used a combination of LLE and SPE. ufl.edu
The LC-MS/MS system provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte. ufl.edu The use of a stable isotope-labeled internal standard (SIL IS), such as Penicillin G-d7, is often employed to compensate for matrix effects and variations in extraction recovery, ensuring accuracy and precision. chromatographyonline.comusda.gov Method validation is performed to ensure reliability and reproducibility, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and lower limit of quantitation (LLOQ). jchps.com
Table 2: Example Parameters for LC-MS/MS Bioanalytical Methods for Penicillin G
| Parameter | Method for Citrus Fruits | Method for Bovine Tissue |
| Technique | UHPLC-MS/MS | LC-MS/MS |
| Sample Preparation | Liquid-liquid extraction & Solid-phase extraction | Homogenization, Acetonitrile precipitation, SPE |
| Internal Standard | Penicillin G-d5 | Penicillin G-d7 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/g | 25 ppb (ng/g) |
| Corrected Recoveries | 90-100% | Not specified |
| Data compiled from separate studies on Penicillin G analysis in different matrices. usda.govufl.edu |
Complementary Physicochemical Testing Methodologies
In addition to morphological and bioanalytical characterization, other physicochemical tests are necessary to ensure the quality and stability of Penicillin G benzathine.
The determination of water content is a critical quality control test for many pharmaceutical substances, including this compound. nih.govpharmaguideline.com As a hydrate, the compound contains a specific amount of water of crystallization, and excess adsorbed moisture can affect its stability and potency. Penicillin G potassium, a related compound, is described as a moderately hygroscopic powder, underscoring the importance of moisture control for penicillins. metrohm.com
The Karl Fischer titration method is a widely used and highly specific technique for determining water content in drug substances. pharmaguideline.commetrohm.com It is valued for its rapidity, accuracy, and the small sample size required. pharmaguideline.com The procedure involves dissolving the sample in a suitable solvent, like methanol, and titrating with a Karl Fischer reagent to an electrometric endpoint. pharmaguideline.com Another common method is "Loss on Drying," where a sample is heated under specified conditions, and the weight loss is attributed to volatile matter, primarily water. pharmaguideline.com However, this method is less specific than Karl Fischer titration as it can also measure other volatile components. pharmaguideline.com In a multinational study, the water content of 11 batches of Penicillin G benzathine was analyzed and found to adhere to regulatory standards. nih.gov
Heavy Metal Analysis
The quality control of pharmaceutical substances such as this compound includes stringent testing for heavy metal impurities. These contaminants can originate from raw materials, manufacturing equipment, or the production process itself. Regulatory bodies establish strict limits for heavy metals to ensure patient safety.
A multinational cross-sectional study assessed the quality of 35 batches of benzathine penicillin G (BPG) sourced from 16 countries. drugfuture.com As part of this quality assessment, a selection of 11 samples underwent heavy metal analysis. The analysis was conducted using inductively coupled plasma optical emission spectrometry (ICP-OES), a highly sensitive technique for detecting trace metals. drugfuture.com The results indicated that all tested samples complied with regulatory standards and Good Manufacturing Practices, showing no significant contamination. drugfuture.com
The specific heavy metals analyzed in the study are listed below.
Table 1: Heavy Metals Analyzed in Benzathine Penicillin G Samples
| Metal | Symbol |
| Arsenic | As |
| Cadmium | Cd |
| Cobalt | Co |
| Copper | Cu |
| Mercury | Hg |
| Lithium | Li |
| Nickel | Ni |
| Lead | Pb |
| Antimony | Sb |
| Vanadium | V |
This table is based on data from a multinational cross-sectional study on the quality of benzathine penicillin G. drugfuture.com
pH Determination of Aqueous Suspensions
The pH of an aqueous suspension of Penicillin G benzathine is a critical quality attribute. It can affect the stability, solubility, and ultimately the therapeutic efficacy of the product. Pharmacopoeial monographs provide standardized methods and acceptance criteria for pH determination to ensure product consistency and quality.
For Penicillin G benzathine injectable suspension, the United States Pharmacopeia (USP) specifies a pH range of 5.0 to 7.5. drugfuture.com Similarly, a World Health Organization (WHO) draft proposal for Benzathine Benzylpenicillin powder for suspension for injection also recommends a pH range of 5.0 to 7.5 for the reconstituted suspension. who.int The European Pharmacopoeia requires a pH between 5.5 and 7.5 for a solution prepared by dissolving 2.0 g of the substance in 20 mL of carbon dioxide-free water. drugfuture.com
For the oral suspension formulation, the USP specifies a slightly narrower pH range of 6.0 to 7.0. drugfuture.com A product monograph for an injectable formulation also notes that a saturated aqueous solution has a pH of approximately 6. hres.ca These specified ranges are crucial for maintaining the integrity of the drug product throughout its shelf life.
Table 2: Pharmacopoeial pH Limits for Penicillin G Benzathine Aqueous Suspensions
| Formulation | Pharmacopoeia/Source | pH Range |
| Injectable Suspension | United States Pharmacopeia (USP) | 5.0 - 7.5 |
| Oral Suspension | United States Pharmacopeia (USP) | 6.0 - 7.0 |
| Powder for Injection (reconstituted) | World Health Organization (WHO) | 5.0 - 7.5 |
| General Substance | European Pharmacopoeia (Ph. Eur.) | 5.5 - 7.5 |
| Saturated Aqueous Solution | Product Monograph | ~6.0 |
This table summarizes pH requirements from various sources. drugfuture.comdrugfuture.comwho.intdrugfuture.comhres.ca
Thin Layer Chromatography (TLC) for Identification
Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used for the identification of Penicillin G benzathine. drugs.com It serves as a rapid and cost-effective method to confirm the identity of the compound by comparing its migration distance to that of a reference standard on a TLC plate. who.inthres.ca Pharmacopoeias outline specific procedures for this identification test.
The European Pharmacopoeia describes a method using a silanised silica (B1680970) gel plate. drugfuture.com The mobile phase consists of a mixture of 30 volumes of acetone (B3395972) and 70 volumes of a 154 g/L solution of ammonium (B1175870) acetate (B1210297), adjusted to pH 7.0 with ammonia. After developing the chromatogram, the plate is dried in air for visualization. drugfuture.com
The United States Pharmacopeia, in its monograph for Penicillin G Benzathine Oral Suspension, provides a different TLC procedure for identification. drugfuture.com This method employs a standard silica gel plate. The solvent system, or mobile phase, is a mixture of methanol, acetonitrile, and ammonium hydroxide (B78521) in a 70:30:3 ratio. After the plate is developed and air-dried, it is sprayed with a specific visualization reagent. This reagent is prepared by dissolving bismuth subnitrate and tartaric acid in water, which is then combined with a potassium iodide solution and more tartaric acid. The principal spot from the test solution must correspond in its retention factor (Rƒ) value to the spot from the standard solution. drugfuture.com
Table 3: TLC Identification Methods for Penicillin G Benzathine
| Parameter | European Pharmacopoeia Method | United States Pharmacopeia Method |
| Stationary Phase | TLC silanised silica gel plate | Chromatographic silica gel plate |
| Mobile Phase | Acetone and Ammonium Acetate solution (pH 7.0) (30:70 v/v) | Methanol, Acetonitrile, and Ammonium Hydroxide (70:30:3 v/v/v) |
| Visualization | Air-drying | Spraying with a Bismuth Subnitrate/Potassium Iodide reagent |
This table outlines TLC parameters specified in the European Pharmacopoeia and United States Pharmacopeia. drugfuture.comdrugfuture.com
Stability, Degradation Pathways, and Formulation Storage Research
Hydrolytic Degradation Mechanisms and Kinetics
The primary route of degradation for Penicillin G is hydrolysis, which can be catalyzed by acidic or alkaline conditions. accesson.krnih.gov The kinetics of this degradation are influenced by pH, temperature, and the presence of other substances. nih.govnih.gov
Acid-Catalyzed Hydrolysis
Under acidic conditions, Penicillin G undergoes rapid degradation. nih.govresearchgate.net The process is initiated by the protonation of the nitrogen atom in the β-lactam ring. accesson.kr This protonation increases the strain on the already unstable four-membered ring, making it more susceptible to nucleophilic attack by water. accesson.krfuturelearn.com Studies have shown that penicillin degradation is significantly faster under acidic conditions compared to neutral or alkaline conditions. nih.gov For instance, at a pH of 2.5 and a temperature of 37°C, Penicillin G degrades to form several products within 100 minutes. rsc.org The rate of hydrolysis is also temperature-dependent, with complete degradation observed at pH 4 and 100°C after 20 minutes. nih.gov
Alkaline Hydrolysis and Nucleophilic Attack
In alkaline media, Penicillin G degradation also occurs through hydrolysis, but the mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. accesson.krpurdue.edu This leads to the opening of the β-lactam ring and the formation of penicilloic acid as the major initial degradation product. purdue.edupku.edu.cn The rate of alkaline hydrolysis is also concentration-dependent.
Role of the Beta-Lactam Ring in Degradation
The β-lactam ring is the cornerstone of penicillin's antibacterial activity and also the primary site of its instability. futurelearn.comfrontiersin.orgwikipedia.org This four-membered ring is highly strained, making it susceptible to cleavage. accesson.krresearchgate.net The hydrolysis of this ring, whether through acid-catalyzed or alkaline-catalyzed pathways, renders the antibiotic inactive. futurelearn.comwikipedia.orgresearchgate.net The reactivity of the β-lactam ring is a key factor in the degradation of all penicillin-based antibiotics. researchgate.net
Identification and Characterization of Degradation Products
The degradation of Penicillin G results in a variety of products, the formation of which depends on the specific conditions of degradation such as pH. researchgate.net
Formation of Penicilloic Acid, Penillic Acid, and Penicillenic Acid
Several major degradation products have been identified. Penicilloic acid is a primary product of both acidic and alkaline hydrolysis. researchgate.netpku.edu.cnchempedia.info It is formed by the opening of the β-lactam ring. accesson.kr Under acidic conditions, penicilloic acid can further convert to penilloic acid. pku.edu.cn
Penillic acid is another significant degradation product formed under acidic conditions. researchgate.netrsc.orgpku.edu.cn It is formed concurrently with penicilloic acid. pku.edu.cn
Penicillenic acid is considered an intermediate in the degradation pathway. researchgate.netchempedia.info However, some studies suggest that a significant portion of penillic acid and penicilloic acid are not formed via a penicillenic acid intermediate. rsc.org
The relative abundance of these products can vary. In surface water, for instance, the main degradation products of Penicillin G were found to be penilloic acid, penicilloic acid, and isopenillic acid. nih.gov
Detection of N-formylpenicillamine and Penicillamine
Further degradation of Penicillin G can lead to the formation of smaller molecules. N-formylpenicillamine is produced from the degradation of several penicillins in aqueous solutions, with maximum yields observed at a pH of 5. nih.gov
Penicillamine , a known breakdown product of penicillin, is typically formed in very small amounts under acidic conditions (pH 5 or below). nih.govnih.gov It has been found that benzylpenicillenic acid can yield N-formylpenicillamine, while benzylpenicilloic, penilloic, and penillic acids can produce small amounts of penicillamine. nih.gov
Table 1: Summary of Penicillin G Degradation Products and Formation Conditions
| Degradation Product | Formation Conditions | Reference |
| Penicilloic Acid | Acidic and Alkaline Hydrolysis | researchgate.netpku.edu.cnchempedia.info |
| Penillic Acid | Acidic Conditions | researchgate.netrsc.orgpku.edu.cn |
| Penicillenic Acid | Acidic Conditions (Intermediate) | researchgate.netchempedia.info |
| Penilloic Acid | Acidic Conditions (from Penicilloic Acid) | pku.edu.cn |
| N-formylpenicillamine | Aqueous solution, pH 2.5-7 (maximum at pH 5) | nih.gov |
| Penicillamine | Acidic Conditions (pH 5 or below) | nih.govnih.gov |
Factors Influencing Chemical Stability and Degradation Rate
The degradation of Penicillin G benzathine monohydrate is influenced by several factors, including pH, the presence of buffer systems, transition metal ions, and the concentration of the solution.
pH Dependence of Degradation
The stability of Penicillin G is significantly dependent on the pH of the solution. The hydrolysis of the β-lactam ring, a primary degradation pathway, is catalyzed by both acidic and alkaline conditions. researchgate.net Studies have shown that Penicillin G is most stable in the pH range of 6.0 to 7.5. researchgate.netresearchgate.net
Degradation is accelerated under both acidic (pH below 5) and alkaline (pH above 8) conditions. researchgate.net For instance, the degradation rate constant (k) for penicillin G is notably higher at pH 4 and pH 10 compared to neutral pH levels. researchgate.net One study reported the order of degradation rate constants at the same temperature to be kpH=4 > kpH=10 > kpH=6 ≈ kpH=8 > kpH=7. researchgate.net Another investigation found a similar V-shaped relationship between the logarithm of the degradation rate constant and pH, with the minimum degradation rate occurring at approximately pH 7.0. researchgate.net In highly acidic environments, such as those found in the stomach (pH 1-5), the degradation of penicillin is rapid. researchgate.net
Impact of Buffer Systems (e.g., Citrate (B86180) Buffer)
To mitigate pH-dependent degradation, Penicillin G is often formulated with buffer systems. Among the various buffers tested, citrate buffer has been identified as particularly effective in enhancing the stability of Penicillin G. researchgate.net
Research indicates that the stability of Penicillin G sodium in different media follows the order: citrate buffer > acetate (B1210297) buffer > phosphate (B84403) buffer > sodium bicarbonate > 0.9% NaCl and 5% glucose. researchgate.net The stabilizing effect of citrate buffer is most pronounced at a pH of approximately 7.0. researchgate.net Furthermore, the molar ratio of the buffer to the penicillin compound is a critical parameter. For long-term stability in a citrate buffer, the molar ratio should be greater than 0.75. researchgate.net Isotonic solutions of benzylpenicillin (30 mg/mL) buffered with sodium citrate (3.4 and 7.2 mg/mL) have demonstrated acceptable stability, retaining 95-96% of the initial concentration after 7 days of storage at 4°C followed by 24 hours at 35°C. nih.gov
Influence of Transition Metal Ions
Transition metal ions can act as catalysts in the degradation of penicillins. nih.govespublisher.comresearchgate.net The presence of certain divalent transition metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺), has been shown to enhance the rate of penicillin G degradation. nih.gov
The catalytic effect is believed to occur through the formation of a complex between the metal ion and the penicillin molecule. nih.govnih.gov This complex formation facilitates the subsequent degradation reactions. nih.gov Studies have demonstrated that the degradation rate increases with an increasing concentration of these metal ions. nih.gov Among the tested ions, Zn²⁺ has been reported to have a particularly significant catalytic effect on penicillin degradation. researchgate.net Another study on the oxidative degradation of penicillin G found that the addition of low concentrations of Ni²⁺, Cu²⁺, or Zn²⁺ ions enhanced the oxidation rates. nih.gov
Effects of Solution Concentration on Stability
The concentration of the penicillin G solution can also influence its degradation rate. Research on Penicillin G potassium has shown that at high concentrations (e.g., 500,000 units/ml), the molecules can self-associate to form micelles. nih.gov
This micellar aggregation affects the degradation kinetics. In these concentrated solutions, the apparent rate of hydrogen ion-catalyzed degradation was found to increase, while the rate of water- and hydroxide (B78521) ion-catalyzed hydrolysis decreased. nih.gov Interestingly, when compared at their respective optimal pH for stability (pH 7.0 for micellar and pH 6.5 for nonmicellar solutions), the micellar solution of penicillin G was found to be 2.5 times more stable than the nonmicellar solution. nih.gov In another study, unbuffered solutions of benzylpenicillin showed significant degradation during refrigerator storage, with the analyte concentration becoming unmeasurable after 8 days. researchgate.net Conversely, buffered solutions maintained acceptable stability. researchgate.net
Emerging Research Areas and Future Directions
Advanced Drug Delivery Systems and Novel Formulations
The quest for improved patient compliance and therapeutic outcomes has spurred research into advanced drug delivery systems for Penicillin G benzathine. oup.com A significant area of focus is the development of novel formulations that can offer sustained drug release over extended periods, potentially reducing the frequency of painful intramuscular injections. ku.dknih.gov
One promising approach involves the use of solid dispersion techniques with hydrophilic carriers. core.ac.ukresearchgate.netresearchgate.net Researchers have investigated the use of polymers like polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC) to enhance the dissolution characteristics of the poorly water-soluble Penicillin G benzathine. core.ac.uk A study utilizing a solvent evaporation method to prepare solid dispersions found that a formulation of Penicillin G benzathine with PEG 4000 at a 50:50 ratio demonstrated superior flowability, wettability, and a faster dissolution rate compared to other formulations. core.ac.ukresearchgate.net
Another avenue of exploration is the development of long-acting implants. A study focused on a slow-release implant coated with polycaprolactone, an impermeable barrier, showed steady release of Penicillin G over nine weeks in a sheep model. ku.dk While promising, the large size of the current implant design presents a hurdle for clinical application. ku.dknih.gov
Nanoformulations, such as nanoemulsions and nanocapsules, have also been explored as potential delivery systems. nih.gov Stable nanoemulsions with a mean diameter of 207±8 nm and nanocapsules with a mean diameter of 224±58 nm have been successfully formulated. nih.gov However, in vitro studies indicated that these colloidal systems may not adequately protect the antibiotic from degradation. nih.gov
Below is a table summarizing the findings of a study on solid dispersions of Penicillin G benzathine with various hydrophilic carriers. core.ac.ukresearchgate.net
| Carrier | Drug:Carrier Ratio | % Yield | % Drug Content | Dissolution after 60 min |
| Mannitol (B672) | 50:50 | 93.3 | 39.4±2.2 | 57% |
| Mannitol | 70:30 | 88.7 | 47.5±5.0 | 49% |
| HPMC | 50:50 | 85.2 | 33.6±3.4 | 61% |
| HPMC | 70:30 | 81.5 | 41.2±4.1 | 51% |
| PEG 4000 | 50:50 | 90.6 | 28.5±3.1 | 73% |
| PEG 4000 | 70:30 | 86.3 | 35.8±2.7 | 45% |
| PVP K30 | 50:50 | 80.4 | 30.7±3.8 | - |
| PVP K30 | 70:30 | 76.8 | 29.1±2.5 | - |
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling are providing valuable insights into the structure, conformation, and interactions of Penicillin G. These theoretical approaches complement experimental studies and aid in the rational design of new derivatives and formulations.
Quantum chemical calculations and molecular dynamics simulations have been employed to characterize the conformational properties of benzylpenicillin (Penicillin G). nih.gov These studies have revealed that in the gas phase, the conformer with an axially oriented carboxylate group on the thiazolidine (B150603) ring is more stable. nih.gov In aqueous solutions, molecular dynamics simulations predict a relative population of axial to equatorial conformers of 0.70:0.30, which aligns with experimental NMR data. nih.gov Such computational insights are crucial for understanding substituent effects and the dynamics of the penicillin molecule. nih.gov
Molecular modeling is also being used to investigate the interactions between Penicillin G and its target enzymes, the penicillin-binding proteins (PBPs). rcsb.orgnih.gov Understanding these interactions at the atomic level is fundamental to comprehending its mechanism of action and the basis of resistance. rcsb.orglitfl.com Furthermore, molecular modeling can be applied to study the interactions between Penicillin G and various excipients in different formulations, helping to predict stability and release profiles. nih.gov The use of computational modeling to guide chemical synthesis is also a growing area of interest. mit.edu
Investigation of Resistance Modulators and Novel Anti-Resistance Strategies
The emergence of bacterial resistance to penicillin is a significant public health concern. nih.gov Researchers are actively investigating strategies to overcome these resistance mechanisms. nih.govomicsonline.orgyoutube.com The primary mechanisms of resistance to Penicillin G include the production of β-lactamase enzymes that inactivate the antibiotic, modification of the target PBPs, impaired drug penetration, and antibiotic efflux pumps. nih.govlitfl.com
Several novel approaches are being explored to combat antibiotic resistance:
Combination Therapies: Pairing traditional antibiotics with agents that inhibit resistance mechanisms is a promising strategy. youtube.com For example, combining a β-lactam antibiotic with a β-lactamase inhibitor can restore its activity against resistant bacteria. mdpi.com
Antimicrobial Peptides (AMPs): These naturally occurring molecules can disrupt bacterial membranes and may work synergistically with conventional antibiotics. omicsonline.orgyoutube.com
Bacteriophage Therapy: Phages are viruses that specifically target and kill bacteria, offering a potential alternative for treating infections caused by antibiotic-resistant strains. nih.govyoutube.commdpi.com
CRISPR-based Approaches: The CRISPR-Cas9 gene-editing tool is being investigated for its potential to selectively target and eliminate antibiotic resistance genes in bacteria. nih.govmdpi.com
Targeting Virulence Factors: Instead of directly killing bacteria, some strategies aim to disarm them by targeting their virulence factors, making them more susceptible to the host's immune system.
A mathematical model studying the epidemiology of penicillin resistance in Streptococcus pneumoniae and Neisseria meningitidis highlighted that differences in colonization, human contact, and exposure to β-lactams can explain the varying rates of resistance between these species. nih.gov
Green Chemistry Principles in Synthesis and Manufacturing
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. mdpi.comnih.gov This is particularly relevant for the production of established antibiotics like penicillin.
Key areas of focus in the green synthesis of antibiotics include:
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and efficient alternative to traditional chemical synthesis. rsc.org Biocatalysis can be applied in various stages of drug discovery and production, leading to more cost-effective and sustainable processes. mdpi.comrsc.org For instance, Penicillin G acylase is an enzyme used in the synthesis of semi-synthetic penicillins. acs.org
Use of Renewable Feedstocks: Research is exploring the use of waste materials, such as wastepaper, as a source of glucose for the fermentation process in penicillin production. virginia.edu A techno-economic analysis of a plant designed to produce Penicillin V using wastepaper showed potential profitability. virginia.edu
Microwave-Assisted Synthesis: This method offers a green chemistry approach for the synthesis of various chemical derivatives and can be more efficient than conventional methods. researchgate.net
Solvent Reduction and Use of Greener Solvents: Minimizing the use of hazardous organic solvents and replacing them with more environmentally benign alternatives is a core principle of green chemistry. mdpi.com
The application of these principles not only reduces the environmental footprint of antibiotic production but can also lead to more efficient and cost-effective manufacturing. nih.gov
Real-Time Monitoring Techniques for Drug Release and Stability (Non-Clinical)
Ensuring the quality and stability of Penicillin G benzathine formulations is crucial for their therapeutic efficacy. nih.gov Real-time, non-clinical monitoring techniques are being developed to assess drug release and stability with greater precision.
High-performance liquid chromatography (HPLC) is a widely used analytical method for determining the concentration of Penicillin G and its degradation products. nih.govnih.gov A sensitive HPLC-UV method has been developed to measure Penicillin G plasma concentrations in bioequivalence studies of long-acting formulations. nih.gov
More advanced techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are being used to identify and quantify Penicillin G and its metabolites under various environmental conditions. researchgate.net One study using UHPLC-MS/MS found that Penicillin G degrades rapidly under acidic and alkaline conditions, with a half-life of approximately 2 hours. researchgate.net The major metabolites identified were penillic acid, penicilloic acid, and penilloic acid. researchgate.net
Stability studies are essential to understand how different storage conditions affect the integrity of the antibiotic. Long-term stability studies have shown that Penicillin G is stable in serum for up to 6 months when stored at -80°C. nih.gov However, degradation can occur at room temperature over a few hours. nih.gov
The table below shows the stability of various penicillins at room temperature over different time periods, highlighting the importance of proper sample handling. nih.gov
| Penicillin | Stability after 1h at Room Temp. | Stability after 4h at Room Temp. |
| Amoxicillin | 98-103% | 96-99% |
| Ampicillin (B1664943) | 98-103% | 95-98% |
| Flucloxacillin | 98-103% | 68-80% |
| Penicillin G | 98-103% | 89-95% |
| Piperacillin | 98-103% | 83-89% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
